molecular formula C19H15N3O4S B5514524 2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

Cat. No. B5514524
M. Wt: 381.4 g/mol
InChI Key: IDXQUXQEMWGDHF-CIAFOILYSA-N
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Description

The synthesis and analysis of complex organic compounds like "2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate" are pivotal in the field of organic chemistry, offering insights into novel chemical structures and reactions. These studies contribute significantly to our understanding of molecular interactions and the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds involves intricate chemical reactions, often starting with a base molecule which is then modified through various chemical processes. For instance, the synthesis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile by Al‐Refai et al. (2016) showcases the complexity of these syntheses, involving condensation reactions under specific conditions to introduce different functional groups to the base molecule (Al‐Refai et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various spectroscopic methods and X-ray crystallography. The study by Al‐Refai et al. (2016) also detailed the structural characterization, revealing the molecular formula and the arrangement of atoms and functional groups through mass spectrometry, NMR spectroscopy, and crystallography, highlighting the orthorhombic crystalline structure (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Chemical properties of these compounds are closely related to their structure and functional groups. For instance, the presence of methoxy and thiophene groups can influence the reactivity, enabling specific chemical reactions. The methoxycarbonylation reactions, as discussed by Aguirre et al. (2007), exemplify how palladium complexes catalyze the transformation of alkenes, demonstrating the intricate balance between catalytic activity and the structural components of the molecule (Aguirre et al., 2007).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined experimentally and are essential for the application of these compounds in various fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the applications and handling of these compounds. Studies like those by Aguirre et al. (2007) provide valuable insights into the reactivity and potential applications of these molecules in catalysis and synthesis (Aguirre et al., 2007).

Scientific Research Applications

Catalytic Applications

The use of palladium complexes in catalyzing methoxycarbonylation reactions of alkenes and alkynes highlights a potential area of application for related compounds. These catalytic processes are essential in synthesizing esters and diesters, which are valuable intermediates in organic synthesis and industrial processes. For instance, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes shows high activity and regioselectivity, producing unusual linear products like methyl cinnamate (A. A. Núñez Magro et al., 2010). Similarly, palladium complexes with P,N-donor ligands have been shown to catalyze the conversion of styrene into methyl phenylpropanoates with high chemoselectivity and regioselectivity (P. Aguirre et al., 2007).

Antimicrobial and Antioxidant Studies

Compounds with related structural motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential (K. Raghavendra et al., 2016).

Material Science and Electrochromic Devices

In material science, particularly in the development of electrochromic devices, compounds featuring thiophene units play a crucial role. For instance, polymers derived from dithienylpyrroles have been utilized in high-contrast electrochromic devices, indicating the potential for related compounds to contribute to advancements in smart materials and display technologies (Yuh-Shan Su et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-16-11-13(12-21-22-18(23)14-5-2-3-9-20-14)7-8-15(16)26-19(24)17-6-4-10-27-17/h2-12H,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXQUXQEMWGDHF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate

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